4-氟-1H-苯并咪唑

描述

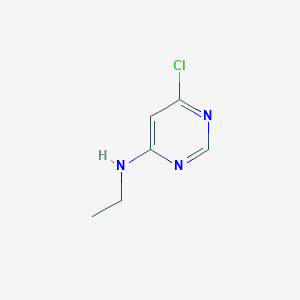

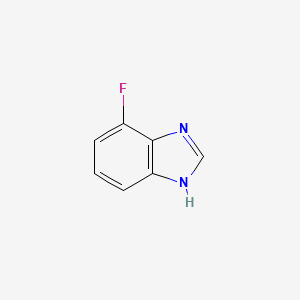

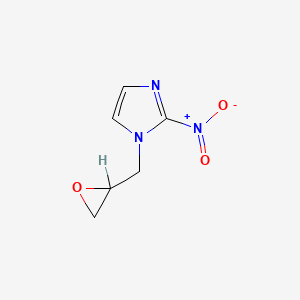

4-Fluoro-1H-benzimidazole is a fluorinated derivative of benzimidazole, a heterocyclic compound consisting of fused benzene and imidazole rings. This compound serves as a core structure for various pharmaceuticals and exhibits a range of biological activities. It is often used as a building block for the synthesis of more complex molecules with potential therapeutic applications, such as antitumor, antimicrobial, and antileukemic agents .

Synthesis Analysis

The synthesis of fluorinated benzimidazole derivatives can be achieved through various methods. One approach involves the solid-phase synthesis using polymer-supported 4-fluoro-3-nitrobenzoic acid with a range of amines and aldehydes, which allows for the generation of diverse benzimidazole compounds under mild conditions . Another method includes microwave-assisted cyclocondensation, which has been optimized for the rapid synthesis of 2-([4-18F]fluorophenyl)benzimidazole, a compound with potential in pharmaceutical development . Additionally, the synthesis of 2-aryl-5-fluoro-6-(4-phenylpiperazin-1-yl)-1H-benzimidazoles has been reported using microwave heating, demonstrating the efficiency of this technique in producing fluorinated benzimidazoles .

Molecular Structure Analysis

The molecular structure of 4-fluoro-1H-benzimidazole derivatives has been elucidated through various spectroscopic techniques, including FTIR, 1H NMR, and mass spectroscopy . X-ray crystallography has also been employed to determine the crystal and molecular structure of specific fluorobenzimidazole compounds, revealing details such as planarity of the benzimidazole ring and dihedral angles with substituent phenyl rings .

Chemical Reactions Analysis

Fluorinated benzimidazoles can undergo a variety of chemical reactions, which are essential for their transformation into biologically active compounds. For instance, the cyclocondensation reaction is a key step in the synthesis of benzimidazole derivatives . Additionally, the reactivity of these compounds allows for further functionalization, as seen in the synthesis of 2-aryl-5-fluoro-6-(4-phenylpiperazin-1-yl)-1H-benzimidazoles, where the fluorinated benzimidazole is reacted with iminoester hydrochlorides .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-fluoro-1H-benzimidazole derivatives are influenced by the presence of the fluorine atom, which can affect the compound's lipophilicity, stability, and reactivity. The introduction of fluorine into benzimidazole derivatives has been shown to enhance their biological activities, such as increasing their antitumor, antimicrobial, and antileukemic properties . The fluorine atom can also influence the compound's binding affinity to biological targets, making these derivatives valuable in drug design and development.

科研应用

1. 癌症研究和治疗

4-氟-1H-苯并咪唑衍生物在癌症研究和治疗中显示出显著的潜力。例如,Thimmegowda等人(2008年)的研究合成了一系列三取代苯并咪唑衍生物,并评估了它们对MDA-MB-231乳腺癌细胞增殖的抑制作用,发现具有强大的抑制效果。同样,Gowda等人(2009年)合成了1-(4-甲氧基苯乙基)-1H-苯并咪唑-5-羧酸衍生物及其前体作为潜在的化疗药物,展示了显著的抗白血病活性 (Thimmegowda et al., 2008) (Gowda et al., 2009)。

2. 抗菌和抗结核应用

苯并咪唑衍生物显示出显著的抗菌和抗结核特性。Yoon等人(2013年)的研究合成了苯并咪唑,对结核分枝杆菌菌株表现出良好的抗分枝杆菌活性,为结核病治疗提供了潜力。Menteşe等人(2015年)合成了一系列2-芳基-5-氟-6-(4-苯基哌嗪-1-基)-1H-苯并咪唑,具有潜在的抗菌特性 (Yoon et al., 2013) (Menteşe等人,2015年)。

3. 神经和心血管研究

多项研究突出了4-氟-1H-苯并咪唑衍生物在神经和心血管研究中的潜力。Maltsev等人(2021年)合成了四氢[1,3]二氮杂[1,2-a]苯并咪唑衍生物,展示出有希望的抗焦虑和镇痛特性。Wu等人(2020年)专注于合成具有抗高血压活性的氟取代苯并咪唑衍生物,在高血压大鼠中显示出显著的降压效果 (Maltsev et al., 2021) (Wu et al., 2020)。

4. 传感器开发和环境应用

4-氟-1H-苯并咪唑衍生物还被用于传感器开发和环境应用。例如,Suman等人(2019年)合成了苯并咪唑和苯并噻唑共轭席夫碱作为Al3+和Zn2+的荧光传感器,展示了它们有效检测这些分析物的能力 (Suman et al., 2019)。

Safety And Hazards

性质

IUPAC Name |

4-fluoro-1H-benzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5FN2/c8-5-2-1-3-6-7(5)10-4-9-6/h1-4H,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUQMWOHZXVXIBI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)F)N=CN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20323081 | |

| Record name | 4-fluoro-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20323081 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-fluoro-1H-benzimidazole | |

CAS RN |

5847-89-2 | |

| Record name | 5847-89-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=402991 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-fluoro-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20323081 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

免责声明和体外研究声明

请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。

![Dimethyl [2,2'-bipyridine]-4,4'-dicarboxylate](/img/structure/B1330588.png)

![2-[6-(Benzylamino)purin-7-yl]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B1330593.png)

![4,10-Dioxatricyclo[5.2.1.0(2,6)]decan-8-en-3-one](/img/structure/B1330596.png)

![2-[(Furan-2-Ylmethyl)amino]benzoic Acid](/img/structure/B1330598.png)

![6-Chloroimidazo[2,1-b][1,3]thiazole-5-carbonitrile](/img/structure/B1330599.png)

![2-[[2-[[2-[(2-Amino-3-phenylpropanoyl)amino]acetyl]amino]-3-phenylpropanoyl]amino]acetic acid](/img/structure/B1330611.png)